molecular formula C4H4O2S B183221 Thiophene-3,4-diol CAS No. 14282-59-8

Thiophene-3,4-diol

Cat. No.: B183221
CAS No.: 14282-59-8
M. Wt: 116.14 g/mol
InChI Key: MPKQTNAUFAZSIJ-UHFFFAOYSA-N
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Description

Thiophene-3,4-diol is a heterocyclic organic compound with the molecular formula C4H4O2S. It consists of a thiophene ring substituted with two hydroxyl groups at the 3 and 4 positions. Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3,4-diol can be synthesized through several methods. One common approach involves the oxidation of thiophene-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method includes the hydroxylation of thiophene using reagents like osmium tetroxide or potassium osmate in the presence of a co-oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Thiophene-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophene-3,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-3,4-diol and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. In electronic applications, the compound’s conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .

Comparison with Similar Compounds

  • Thiophene-2,3-diol
  • Thiophene-2,5-diol
  • Thiophene-3,4-dione
  • Thiophene-2,5-dione

Comparison: Thiophene-3,4-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and properties. Compared to thiophene-2,3-diol and thiophene-2,5-diol, this compound exhibits different electronic and steric effects, making it suitable for distinct applications in materials science and pharmaceuticals .

Properties

IUPAC Name

thiophene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKQTNAUFAZSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433068
Record name Thiophene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-59-8
Record name 3,4-Thiophenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14282-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the emission spectrum of BBTP so unique?

A: BBTP exhibits a complex emission spectrum due to the presence of two ESIPT sites within its molecular structure []. This leads to the formation of three distinct tautomers in the excited state: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. Each tautomer contributes to the overall emission spectrum, resulting in multiple emission peaks.

Q2: How does computational chemistry help in understanding the ESIPT process in BBTP?

A: Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided valuable insights into the ESIPT mechanism of BBTP [, , , ]. These simulations, often coupled with post-Hartree-Fock methods like ADC(2) and CC2, allow researchers to model the electronic transitions and energy landscapes associated with the proton transfer process. Furthermore, incorporating solvent polarization models into these calculations helps elucidate the impact of the surrounding environment on the ESIPT dynamics [].

Q3: Can the ESIPT process in BBTP be manipulated?

A: Research suggests that modifying the BBTP structure through the introduction of electron-donating or electron-withdrawing groups can influence its ESIPT behavior [, ]. These modifications can alter the electron density distribution within the molecule, impacting the relative energies of the different tautomers and ultimately affecting the emission properties. This tunability makes BBTP derivatives promising candidates for applications requiring specific fluorescence profiles.

Q4: Has BBTP been explored for biological applications?

A: Yes, a water-soluble derivative of BBTP, BBT-mPEG, has been synthesized by conjugating BBTP with methoxypolyethylene glycol (mPEG) []. This modification significantly enhances the water solubility of the parent compound while maintaining its blue fluorescence (λem = 445 nm). BBT-mPEG exhibits low cytotoxicity and good photostability in a wide pH range, making it suitable for fluorescence imaging of living cells [].

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